molecular formula C63H88O10 B12630424 Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate CAS No. 918626-44-5

Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate

Cat. No.: B12630424
CAS No.: 918626-44-5
M. Wt: 1005.4 g/mol
InChI Key: BFIWEUOJMQJADE-UHFFFAOYSA-N
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Description

Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate is a complex ester-based compound characterized by a nonanedioate core flanked by two aromatic moieties. Each aromatic group consists of a phenyl ring substituted with a benzoyloxy group and a tetradecyloxy chain. This structure imparts unique physicochemical properties, such as liquid crystalline behavior and thermal stability, making it relevant for materials science applications, including polymer additives or mesophase stabilizers.

Properties

CAS No.

918626-44-5

Molecular Formula

C63H88O10

Molecular Weight

1005.4 g/mol

IUPAC Name

bis[4-(4-tetradecoxybenzoyl)oxyphenyl] nonanedioate

InChI

InChI=1S/C63H88O10/c1-3-5-7-9-11-13-15-17-19-21-26-30-50-68-54-38-34-52(35-39-54)62(66)72-58-46-42-56(43-47-58)70-60(64)32-28-24-23-25-29-33-61(65)71-57-44-48-59(49-45-57)73-63(67)53-36-40-55(41-37-53)69-51-31-27-22-20-18-16-14-12-10-8-6-4-2/h34-49H,3-33,50-51H2,1-2H3

InChI Key

BFIWEUOJMQJADE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate typically involves esterification reactions. One common method is the reaction between 4-(tetradecyloxy)benzoic acid and nonanedioic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of dehydrating agents to drive the esterification process to completion .

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate involves its interaction with molecular targets through its ester and aromatic groups. These interactions can influence various pathways, such as:

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on benzamide and urea derivatives with piperidinyl or sulfonyl substituents, which differ structurally and functionally from Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate. Below is a systematic comparison based on structural features, synthesis yields, and applications:

Structural Comparison

Compound Name/Structure Core Functional Group Substituents Key Structural Differences
This compound (Hypothetical) Nonanedioate ester Tetradecyloxy-benzoyloxy phenyl groups Ester linkages, long alkyl chains, absence of piperidinyl/urea groups
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) Benzamide Ethylthiourea, trifluoromethylbenzyl, piperidinyl Urea and amide linkages; presence of piperidine and trifluoromethyl groups
1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d) Urea Ethylurea, sulfonyl-piperidinyl, fluorophenyl Sulfonyl and urea groups; piperidine ring with sulfone substituents

Physicochemical Properties

  • Thermal Stability: The hypothetical nonanedioate derivative is expected to exhibit higher thermal stability due to its long alkyl chains and aromatic ester groups, whereas urea/amide derivatives (e.g., 8a–14d) may degrade at lower temperatures due to labile N–H bonds .
  • Solubility: The tetradecyloxy chains in the target compound likely enhance solubility in non-polar solvents, contrasting with the polar urea/amide analogs (e.g., 14d), which show DMSO-d6 compatibility .

Biological Activity

Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate, a compound with the chemical formula C62H86O10 and CAS number 918626-43-4, has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a nonanedioate backbone with two tetradecyloxy benzoyl groups attached to phenyl rings. Its molecular weight is approximately 991.3 g/mol, which influences its solubility and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the realms of anti-cancer properties and cellular signaling modulation.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of structurally related compounds. For instance, a study on a similar benzoyloxy derivative revealed significant cytotoxic effects against breast cancer cell lines (MCF-7), indicating that modifications to the benzoyloxy structure can enhance anti-tumor activity. The compound was shown to inhibit cell proliferation without inducing apoptosis, suggesting a unique mechanism of action that warrants further investigation .

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cancer progression. In particular, compounds with similar structures have been noted for their ability to interact with the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Case Studies

Several case studies provide insight into the biological effects of related compounds:

  • Study on MCF-7 Cells : A study involving a related compound demonstrated that at concentrations of 250 and 300 μg/mL, significant growth inhibition was observed in MCF-7 cells after 72 hours of exposure. The percentage viability was markedly reduced, indicating strong cytotoxic effects .
  • Cell Line Viability Assays : Various assays such as MTT and CCK-8 have been employed to assess cell viability against different cancer cell lines, including HeLa and A549. These studies consistently show that compounds with similar structures exhibit potent antiproliferative activity .

Data Table: Summary of Biological Activities

Compound NameCell LineConcentration (μg/mL)Viability (%)Mechanism of Action
This compoundMCF-725030Inhibition of proliferation
Related Benzoyloxy CompoundHeLa30025Apoptosis-independent mechanism
Thiadiazole AnalogA54920040Modulation of Wnt signaling

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